Lipophilicity (LogP) Comparison: 2-(4-Bromophenyl)-2-methylpropanamide vs. 2-(4-Bromophenyl)acetamide
The lipophilicity of 2-(4-bromophenyl)-2-methylpropanamide (XLogP3 = 2.4) [1] is substantially higher than that of its closest non‑gem‑dimethyl analog, 2-(4-bromophenyl)acetamide (XLogP3 = 1.7) [2]. This difference of +0.7 log units reflects the contribution of the two additional methyl groups, which increase the compound's hydrophobic surface area and its predicted membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-(4-Bromophenyl)acetamide (CAS 74860-13-2): 1.7 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 (PubChem 2025.04.14) |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral absorption potential, making the compound a more suitable scaffold for central nervous system or intracellular targets.
- [1] Kuujia.com. (2025). Cas no 850144-81-9 (2-(4-Bromophenyl)-2-methylpropanamide) [Technical Datasheet]. View Source
- [2] PubChem. (2025). 2-(4-Bromophenyl)acetamide (Compound Summary). National Center for Biotechnology Information. View Source
